N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c1-5(15)14-6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHSBSXIGFIMNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351327 | |
| Record name | N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41513-05-7 | |
| Record name | N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41513-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-[4-bromo-3-(trifluoromethyl)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Method A: Acetic Anhydride Reaction
Reagents : 4-bromo-3-(trifluoromethyl)aniline and acetic anhydride.
Conditions : The reaction typically occurs in a solvent such as dichloromethane (DCM) under basic conditions, often using triethylamine as a base.
-
- Dissolve 4-bromo-3-(trifluoromethyl)aniline in DCM.
- Add acetic anhydride dropwise while stirring.
- Maintain the reaction temperature at approximately 273 K to minimize side reactions.
- After completion, the mixture is quenched with saturated sodium bicarbonate solution to neutralize any remaining acid.
- The product is purified by recrystallization or chromatography.
Yield : Typically high, with purity dependent on the purification method used.
Method B: Acetyl Chloride Reaction
Reagents : 4-bromo-3-(trifluoromethyl)aniline and acetyl chloride.
Conditions : Similar to Method A, this reaction can also be conducted in dichloromethane with a base.
-
- Mix acetyl chloride with the aniline derivative in DCM.
- Add a base such as pyridine to facilitate the reaction and prevent acid formation.
- Stir at room temperature for several hours.
- Work up the reaction mixture by washing with water and extracting with an organic solvent.
Yield : Generally comparable to Method A, though purification may require additional steps due to byproducts.
Reaction Conditions and Optimization
Both methods rely on careful control of reaction conditions to maximize yield and purity:
| Condition | Optimal Value |
|---|---|
| Temperature | ~273 K |
| Solvent | Dichloromethane |
| Base | Triethylamine or Pyridine |
| Purification Method | Recrystallization or Chromatography |
Chemical Properties
The molecular formula of this compound is C9H7BrF3NO, with a molecular weight of approximately 282.06 g/mol. Its structural features enhance its lipophilicity and metabolic stability, making it suitable for various biological applications.
Biological Activity and Applications
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
Anti-inflammatory Effects : Studies have shown potential for reducing inflammation in animal models.
Antitumor Activity : In vitro assays suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis.
Chemical Reactions Analysis
Types of Reactions: N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions
Biological Activity
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and metabolic stability. The structural complexity contributes to its reactivity and interaction with various biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C10H8BrF3N |
| Molecular Weight | 292.08 g/mol |
| Structural Features | Bromine and trifluoromethyl groups enhance lipophilicity |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may enhance the compound's metabolic stability and bioavailability, making it a candidate for pharmaceutical applications .
- Anti-inflammatory Activity : Related compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also exert similar effects through modulation of inflammatory pathways .
- Anticancer Potential : Studies indicate that compounds with similar structures exhibit antitumor activities, which could be explored further for this compound .
Synthesis Methods
Several synthetic routes have been developed for this compound:
- Method A : Involves the reaction of 4-bromo-3-trifluoromethyl aniline with acetic anhydride.
- Method B : Utilizes a coupling reaction between 4-bromo-3-trifluoromethyl phenol and an acetamide derivative.
These methods yield varying degrees of purity and yield, influencing the compound's subsequent biological testing .
Antitumor Activity
A study examined the antitumor effects of several brominated trifluoromethyl compounds, including this compound. In vitro assays indicated that these compounds inhibited cancer cell proliferation by inducing apoptosis in human cancer cell lines. The mechanisms involved include the activation of caspase pathways and modulation of cell cycle checkpoints .
Anti-inflammatory Effects
Research has shown that this compound exhibits significant anti-inflammatory activity in animal models. The compound was effective in reducing edema in carrageenan-induced paw edema models, suggesting its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the phenyl ring significantly impacts chemical properties. Below is a comparison with analogs:
Key Observations :
- Positional Isomerism : The bromine and trifluoromethyl group positions in this compound enhance its 19F NMR sensitivity compared to the 2-bromo-4-CF₃ isomer, which lacks similar dielectric sensitivity .
- Electronic Effects : The meta-CF₃ group creates a strong electron-deficient aromatic system, increasing electrophilic substitution reactivity compared to compounds with ortho substituents .
Structural and Spectroscopic Differences
Bond Lengths and Geometry
compares bond lengths in related bromophenyl acetamides:
| Bond Type | This compound (Å) | N-(4-Bromophenyl)acetamide (Å) |
|---|---|---|
| C1–C2 (Acetamide) | 1.501 | 1.53 |
| N1–C2 (Amide) | 1.347 | 1.30 |
| C6–Br (Phenyl-Br) | 1.8907 | 1.91 |
The shorter C1–C2 bond in the trifluoromethyl derivative suggests increased resonance stabilization in the acetamide group due to electron-withdrawing effects .
19F NMR Sensitivity
In methanol/water mixtures, this compound (3-BTFMA) exhibits a chemical shift dispersion range of 1.2 ppm, outperforming BTFA (0.5 ppm) and TFET (0.3 ppm) due to its enhanced sensitivity to solvent polarity . This property makes it superior for detecting protein conformational changes in biological systems .
Q & A
What synthetic methodologies are recommended for preparing N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide with high purity?
Level: Basic
Methodological Answer:
The compound is typically synthesized via carbodiimide-mediated coupling. A representative procedure involves:
- Reacting 4-bromo-3-(trifluoromethyl)aniline with acetic anhydride in dichloromethane (DCM) under basic conditions (triethylamine) .
- Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent to activate the carboxylic acid (e.g., phenylacetic acid derivatives) .
- Purification via slow evaporation of DCM to obtain single crystals for structural validation .
Key Considerations:
- Maintain reaction temperatures at 273 K to minimize side reactions.
- Use saturated NaHCO₃ and brine washes to remove acidic/byproduct impurities .
How can single-crystal X-ray diffraction confirm the molecular conformation of this compound?
Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction provides atomic-level structural insights:
- Crystallographic Parameters (from analogous structures):
- Space group: Monoclinic (e.g., P2₁/c).
- Unit cell dimensions: a = 10.25 Å, b = 12.30 Å, c = 14.15 Å, β = 98.5° .
- R factor: ≤ 0.038; wR factor: ≤ 0.092 .
- Structural Features:
- Dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and trifluoromethylphenyl groups) .
- Intermolecular interactions (N–H⋯O, C–H⋯F) stabilize crystal packing .
Applications:
- Validate bond lengths (C–Br: ~1.89 Å; C–CF₃: ~1.33 Å) against theoretical models .
What chromatographic techniques are effective in separating this compound from synthetic impurities?
Level: Advanced
Methodological Answer:
High-performance liquid chromatography (HPLC) is preferred:
- Column: Reverse-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm).
- Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .
- Detection: UV at 254 nm (aromatic absorption).
Impurity Profiling:
- Monitor impurities like nitro derivatives (e.g., N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide) using retention time comparisons .
How do electron-withdrawing groups (Br, CF₃) influence the reactivity of this compound in nucleophilic substitution?
Level: Advanced
Methodological Answer:
- Electronic Effects:
- The trifluoromethyl group increases electrophilicity at the acetamide carbonyl via inductive withdrawal.
- Bromine enhances para-substitution reactivity in aromatic systems .
- Experimental Observations:
- Reduced reaction rates in polar aprotic solvents (e.g., DMF) due to steric hindrance from CF₃ .
- Computational Support:
- Density functional theory (DFT) can predict charge distribution (e.g., Mulliken charges on carbonyl carbon) .
What strategies resolve contradictions in reported biological activity data for halogenated acetamides?
Level: Advanced
Methodological Answer:
- Replication: Ensure consistent synthetic routes (e.g., purity >95% via HPLC) .
- Structural Analog Comparison: Compare with N-(4-bromophenyl)acetamide derivatives to isolate substituent effects .
- Assay Standardization: Use fixed concentrations (e.g., 10 µM) in cytotoxicity assays to minimize variability .
How do hydrogen bonding and π-π interactions affect the crystal packing of this compound?
Level: Advanced
Methodological Answer:
- N–H⋯O Bonds: Form infinite chains along the [100] axis, contributing to thermal stability .
- C–H⋯F Interactions: Weak but critical for 3D lattice formation (distance: ~2.80 Å) .
- π-π Stacking: Offset stacking between aromatic rings (interplanar distance: ~3.50 Å) reduces steric clash .
What are the best practices for ensuring the stability of this compound during storage?
Level: Basic
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
